molecular formula C6H8N2 B032883 1,2-Phenylenediamine-d8 CAS No. 1219798-78-3

1,2-Phenylenediamine-d8

Cat. No. B032883
M. Wt: 116.19 g/mol
InChI Key: GEYOCULIXLDCMW-GCJHLHDMSA-N
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Description

Synthesis Analysis

1,2-Phenylenediamine derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, the polymerization of o-phenylenediamine in different organic solvents using ammonium persulfate as a radical initiator resulted in nanofiber structures with notable conducting properties (Samanta et al., 2017). Another approach involved the condensation reaction of o-phenylenediamine with p-thiomethyl benzaldehyde, leading to the synthesis of benzimidazole derivatives with confirmed structures through spectroscopic data and X-ray diffraction (Ziaulla et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,2-phenylenediamine derivatives has been extensively studied, revealing insights into their complex formations and interactions. The vibrational, electronic, NMR spectra, and reactivity analyses of these compounds have been investigated, providing a detailed understanding of their structural characteristics (Atac et al., 2014).

Chemical Reactions and Properties

1,2-Phenylenediamine derivatives engage in various chemical reactions, forming complex structures and demonstrating unique properties. For instance, the formation of charge transfer complexes with dinitrosalicylic acid showcases the compound's ability to interact with other molecules, leading to structures stabilized by hydrogen bonds and showcasing remarkable interaction with DNA (Khan et al., 2013).

Physical Properties Analysis

The physical properties of 1,2-phenylenediamine derivatives, such as thermal stability and conductivity, have been a focal point of research. The conductivity and thermal decomposition parameters of these compounds have been analyzed, showing their potential in semiconductor applications and materials science (Li et al., 2001).

Chemical Properties Analysis

The chemical properties of 1,2-phenylenediamine derivatives, including their reactivity and interaction with other compounds, are critical for various applications. Studies have shown that these compounds can form molecularly imprinted copolymers for selective sensor applications, highlighting their significant chemical versatility and utility (Kong et al., 2014).

Scientific Research Applications

Synthetic Approaches in Organic Chemistry

1,2-Phenylenediamine-d8 serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest due to their broad spectrum of biological activities. For instance, the synthetic strategies for creating 1,4- and 1,5-benzodiazepines, compounds renowned for their roles in medicinal chemistry as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics, have been extensively explored. Using 1,2-Phenylenediamine-d8 allows for the development of novel and efficient methods for synthesizing these biologically active molecules, thereby highlighting its crucial role in organic synthesis and drug development (Sunita Teli et al., 2023).

Development of Conductive Polymers

The material science field has seen significant contributions from 1,2-Phenylenediamine-d8 through its utilization in the synthesis of conductive polymers. These polymers, synthesized from phenylenediamines, exhibit remarkable properties such as electrical conductivity and redox activity. The versatility of these materials is evident in their application across various domains, including sensors, anticorrosion coatings, and even in the medical field, showcasing the utility of 1,2-Phenylenediamine-d8 in creating innovative materials with practical applications (A. Medjidov, 2022).

Role in Polymer Research

Poly(o-phenylenediamine), synthesized from 1,2-Phenylenediamine-d8, has been identified as an important polymer with multifunctional applications due to its embedded enzyme, ion permeaselectivity, metal anticorrosion, and heavy metal ion adsorption capabilities. This highlights the compound's significant impact on advancing polymer research, particularly in the development of materials that offer solutions to environmental and technological challenges (Li Xin-gui, 2008).

Enhancing Nanocomposite Materials

In the realm of nanotechnology, 1,2-Phenylenediamine-d8 plays a crucial role in the development of polyphenylenediamine/noble metal nanocomposites. These materials exhibit superior electroconductivity and electrocatalysis properties, opening up new possibilities for their application in electrocatalysis, modified electrodes, and rechargeable batteries. The ability to improve the conductivity and performance of these composites significantly contributes to the advancement of nanocomposite materials and their application in energy storage and conversion technologies (Li Xin-gui, 2008).

Safety And Hazards

1,2-Phenylenediamine-d8 is toxic if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Phenylenediamine-d8

CAS RN

1219798-78-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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170 g
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215 g
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28 g
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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40 μL
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40 μL
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100 μL
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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